1-(4-Amino-2-hydroxyphenyl)ethanone

Descripción

Contextualization of 1-(4-Amino-2-hydroxyphenyl)ethanone within Natural Product and Synthetic Chemistry Studies

The relevance of this compound is rooted in both its natural origins and its utility in synthetic applications.

In the realm of natural product chemistry , this compound (also referred to as AHPE in some literature) has been identified as a metabolite produced by the endophytic fungus Phomopsis liquidambari. frontiersin.orgresearchgate.net Endophytes are microorganisms that live within plant tissues, and they are a rich source of novel bioactive compounds. The isolation of this compound from a fungal source underscores the vast and often untapped chemical diversity present in the microbial world.

In synthetic chemistry , amino acetophenones are recognized as valuable building blocks. nih.gov They provide a versatile platform for creating analogs of complex natural products like flavonoids and chalcones, which are known for their significant biological effects, such as antioxidant and anticancer activities. nih.gov The presence of multiple functional groups on the this compound ring system allows for a variety of chemical modifications, enabling the synthesis of diverse molecular libraries aimed at discovering new lead compounds for drug development. nih.gov

Historical Perspectives on the Discovery and Initial Characterization of this compound's Biological Relevance

The initial significant biological relevance of this compound was brought to light through research investigating its effects on the phytopathogen Agrobacterium tumefaciens. frontiersin.org This bacterium is responsible for crown gall disease, which causes significant economic losses in agriculture by inducing tumor formation in a wide variety of plants. frontiersin.org

The discovery was made during the screening of metabolites from the endophytic fungus Phomopsis liquidambari. frontiersin.orgresearchgate.net Researchers identified this compound as a potent inhibitor of the bacterium's quorum sensing (QS) system. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as virulence, based on population density.

Initial characterization studies demonstrated that this compound significantly disrupts the virulence of A. tumefaciens. frontiersin.org The key findings from this pioneering research are summarized below.

**Table 2: Summary of Initial Research Findings on the Biological Activity of this compound against *Agrobacterium tumefaciens***

| Finding | Observation | Reference |

|---|---|---|

| Quorum Sensing Inhibition | The compound inhibited β-galactosidase activity and reduced the levels of acyl-homoserine lactone, a key signaling molecule in the A. tumefaciens QS system. | frontiersin.org |

| Mechanism of Action | It was shown to repress the transcription of essential QS genes, traI and traR, rather than simply mimicking the signaling molecule. | frontiersin.org |

| Inhibition of Virulence Factors | The compound significantly inhibited bacterial swimming motility, chemotaxis, and the formation of flagella. | frontiersin.org |

| Metabolic Disruption | Metabolic analysis revealed that the compound disturbed the overall metabolism of the bacterium and induced oxidative stress. | frontiersin.org |

| Pathogenicity Attenuation | In plant infection models, treatment with this compound significantly inhibited the formation of crown galls on tobacco stems, demonstrating its potential as an agent to protect plants from this disease. | frontiersin.org |

This initial work established this compound as a promising lead compound for developing new anti-virulence agents to combat bacterial plant diseases. frontiersin.org

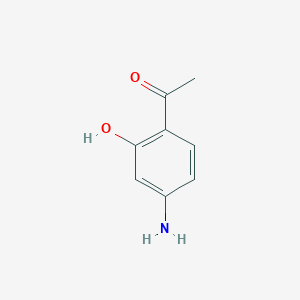

Structure

2D Structure

Propiedades

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFVONVJPXCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332629 | |

| Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-29-1 | |

| Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Amino-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Studies on 1 4 Amino 2 Hydroxyphenyl Ethanone

Molecular Docking Analyses: Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 1-(4-Amino-2-hydroxyphenyl)ethanone, might interact with a biological target, typically a protein or enzyme.

Binding Affinity Predictions with Quorum Sensing Receptors and Relevant Enzymes

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors. nih.gov Interfering with QS is a promising strategy to combat bacterial infections. nih.gov Molecular docking studies have been employed to evaluate the potential of this compound, also referred to as AHE, to inhibit QS.

One study focused on the interaction of AHE with the QS regulatory protein TraR from Agrobacterium tumefaciens. frontiersin.org The docking analysis suggested that AHE could bind to the active site of TraR. frontiersin.org This binding is thought to repress the transcriptional levels of traI and traR, key genes in the A. tumefaciens QS system. frontiersin.org

In another study, the binding affinity of AHE with the LasR and RhlR proteins, which are crucial QS receptors in Pseudomonas aeruginosa, was investigated. nih.gov The results indicated a strong binding affinity of AHE for both LasR and RhlR, suggesting its potential to disrupt the QS systems in this pathogenic bacterium. nih.govresearchgate.netnih.gov The docking analysis further supported the hypothesis that AHE interferes with the QS system by suppressing the expression of QS-related genes rather than acting as a signal mimic. frontiersin.orgresearchgate.net

The following table summarizes the key findings from molecular docking studies of this compound with quorum sensing receptors.

| Target Protein | Organism | Key Findings |

| TraR | Agrobacterium tumefaciens | AHE binds to the active site, repressing traI and traR gene transcription. frontiersin.org |

| LasR | Pseudomonas aeruginosa | Strong binding affinity, suggesting QS inhibition. nih.gov |

| RhlR | Pseudomonas aeruginosa | Strong binding affinity, suggesting QS inhibition. nih.gov |

Conformational Analysis of this compound in Biological Contexts

Conformational analysis is crucial for understanding how a flexible molecule like this compound adopts specific three-dimensional arrangements to interact with biological targets. The ability of the molecule to adopt a favorable conformation within the binding pocket of a receptor is a key determinant of its biological activity.

In the context of its interaction with QS receptors, the conformational analysis of this compound within the binding pocket of TraR was performed using the Lamarckian genetic algorithm. frontiersin.org This analysis helps in identifying the most stable and energetically favorable conformation of the ligand when bound to the protein. frontiersin.org The specific details of the bond angles and torsion angles of the docked conformation provide insights into the precise nature of the ligand-receptor interactions. While detailed conformational data from these specific docking studies is not extensively published, the principle is to find the lowest energy conformation that maximizes favorable interactions (like hydrogen bonds and hydrophobic contacts) and minimizes steric clashes within the active site.

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to investigate the electronic structure and reactivity of molecules. These methods can predict various molecular properties, offering a deeper understanding of the chemical behavior of this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

DFT calculations have been utilized to optimize the molecular structure of compounds similar to this compound and to analyze their electronic properties. mdpi.com For a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT at the B3LYP/6-311G** level of theory was used to determine the optimized molecular geometry, including bond lengths and angles. mdpi.com Such studies on this compound would provide precise information about its three-dimensional structure.

Furthermore, DFT calculations can elucidate electronic properties like the distribution of electron density, which is crucial for understanding reactivity. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For a similar Schiff base, MEP analysis showed that negative potential is localized over the electronegative atoms, indicating them as sites for electrophilic attack. researchgate.net

Key electronic parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

The following table outlines the types of data obtained from DFT studies.

| Property | Significance |

| Optimized Molecular Geometry | Provides accurate bond lengths and angles of the most stable conformation. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting reactive sites. researchgate.net |

| HOMO-LUMO Energies | The energy gap indicates the chemical reactivity and kinetic stability of the molecule. nih.gov |

| Mulliken Atomic Charges | Describes the charge distribution within the molecule. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also be used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, DFT calculations can simulate the infrared (IR) and Raman spectra of a molecule. mdpi.com The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure. mdpi.com

Molecular Dynamics Simulations: Dynamic Interactions and Stability Assessment in Biological Systems

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their dynamic interactions.

MD simulations can be used to assess the stability of the binding of this compound to its target proteins. nih.gov By simulating the complex in a biological environment (e.g., in water), researchers can observe whether the ligand remains bound to the active site or dissociates over time. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the simulation.

Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein's active site, highlighting key residues that are important for binding and the dynamic network of interactions, such as hydrogen bonds, that contribute to the stability of the complex. nih.gov Although specific MD simulation studies on this compound were not detailed in the search results, this computational approach is a logical next step after docking to validate the binding mode and assess the stability of the interaction in a more realistic, dynamic environment.

Analytical Methodologies in the Research of 1 4 Amino 2 Hydroxyphenyl Ethanone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Amino-2-hydroxyphenyl)ethanone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom. The spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups.

The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the acetyl (-COCH₃) group. Protons on nitrogen or oxygen atoms often show broad signals and their chemical shifts can vary depending on the solvent, concentration, and temperature. chemistryconnected.com The use of a deuterated solvent like D₂O can confirm the presence of these exchangeable protons, as they are replaced by deuterium, causing their signals to disappear from the spectrum. chemistryconnected.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Acetyl (CH₃) | 2.0 - 2.5 | Singlet (s) | Located in the region typical for a ketone methyl group. mnstate.edu |

| Aromatic (Ar-H) | 6.5 - 8.0 | Doublet (d), Doublet of doublets (dd) | The specific shifts and coupling patterns depend on the substitution pattern on the benzene (B151609) ring. mnstate.edu |

| Amino (NH₂) | 3.0 - 5.0 | Broad Singlet (br s) | Exchangeable proton; shift is concentration and solvent dependent. chemistryconnected.com |

Furthermore, ¹H NMR-based metabolomics serves as a valuable tool for identifying and quantifying metabolites of phenolic compounds in biological samples. mdpi.comnih.gov This approach allows for the analysis of metabolic pathways and the identification of biotransformation products of this compound in vivo or in vitro.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

The spectrum would feature a broad band in the high-frequency region corresponding to the O-H stretching vibration of the phenolic group. The N-H stretching of the primary amine group would typically appear as a doublet in the same region. A strong, sharp absorption band in the range of 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ketone. mnstate.edu Additional bands in the fingerprint region would correspond to aromatic C=C and C-H bonds. mu-varna.bg

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Doublet |

| Ketone (C=O) | Stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular formula.

For this compound, HRMS would confirm its molecular formula of C₈H₉NO₂ by providing a highly accurate mass measurement. nih.gov The exact mass is calculated as 151.063328530 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) would likely cause the molecule to fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. Plausible fragmentation pathways could include the loss of a methyl radical (•CH₃) from the acetyl group or the cleavage of the entire acetyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal Mass) |

|---|---|---|

| [M]⁺• | [C₈H₉NO₂]⁺• | 151 |

| [M - CH₃]⁺ | [C₇H₆NO₂]⁺ | 136 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating this compound from reaction byproducts or complex matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. mdpi.com It is widely used for purity assessment and for the isolation of phenolic compounds. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. hplc.eu

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water (frequently containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The compound is separated based on its hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. By comparing the retention time of the sample to that of a known standard and integrating the peak area, both the identity and purity of this compound can be determined. Preparative HPLC, which uses larger columns, can be employed to isolate pure fractions of the compound. mdpi.com

Gel Permeation Chromatography in Metabolite Purification

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique that separates molecules based on their size or hydrodynamic volume. It is particularly useful in the context of metabolite research for purifying compounds from complex biological extracts. mdpi.com

When studying the metabolism of this compound, GPC can be used as a cleanup step to separate the relatively small metabolite molecules from high-molecular-weight interferences such as proteins, lipids, and polymers. The sample extract is passed through a column packed with a porous gel. Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules like this compound and its metabolites can enter the pores, increasing their path length and causing them to elute later. This method is effective for the initial fractionation of samples prior to analysis by other techniques like HPLC or MS. mdpi.com

Advanced Analytical Techniques for Bioactivity Assessment (e.g., Reporter Gene Assays for Quorum Sensing)

The evaluation of the bioactivity of this compound, particularly its influence on bacterial communication systems, relies on sophisticated analytical methodologies. Among these, reporter gene assays stand out as a pivotal tool for quantifying the compound's impact on quorum sensing (QS) pathways. nih.gov These assays are designed to link the expression of specific QS-regulated genes to an easily measurable signal, such as the production of a pigment or an enzyme. nih.govnih.gov

One of the primary models for studying QS inhibition is the bacterium Chromobacterium violaceum. mdpi.com This organism produces a distinct purple pigment called violacein (B1683560), the synthesis of which is regulated by a well-characterized QS system dependent on acyl-homoserine lactone (AHL) signal molecules. nih.govfrontiersin.org The intensity of violacein production, therefore, serves as a natural reporter for the status of the QS pathway. researchgate.net A reduction in the purple pigmentation in the presence of a test compound indicates potential interference with QS signaling. researchgate.netnih.gov

Research has also utilized specific reporter strains to investigate the effect of this compound on other bacteria. For instance, studies on Agrobacterium tumefaciens, a plant pathogen whose virulence is QS-dependent, have employed the reporter strain A136. frontiersin.org This strain contains a plasmid where the traI gene promoter, which is activated by QS, is fused to the lacZ gene. The activity of the resulting enzyme, β-galactosidase, can be easily quantified, serving as a direct proxy for QS activation.

Detailed investigations have demonstrated that this compound, an inhibitor isolated from the endophytic fungus Phomopsis liquidambari, effectively suppresses QS systems in pathogenic bacteria. frontiersin.orgresearchgate.net In studies using the A. tumefaciens A136 reporter strain, exposure to the compound led to a significant, dose-dependent reduction in β-galactosidase activity. frontiersin.org This finding suggests that this compound interferes with the QS machinery of this pathogen. Further molecular analysis revealed that the compound acts by repressing the transcriptional levels of key QS genes, traI and traR, rather than by mimicking the signaling molecules. frontiersin.org

Similarly, when tested against Pseudomonas aeruginosa PAO1, this compound was shown to suppress the secretion of AHLs and various virulence factors at sub-minimum inhibitory concentrations (sub-MIC). researchgate.net While not a direct reporter gene assay in the same vein as the lacZ system, the quantification of virulence factors whose expression is governed by QS genes serves a similar purpose in assessing the bioactivity of the compound.

The table below summarizes the findings from reporter-based assays used to assess the anti-quorum sensing activity of this compound.

| Reporter System | Target Organism | Concentrations Tested | Observed Effect on Reporter Signal |

| traI:lacZ fusion (β-galactosidase activity) | Agrobacterium tumefaciens A136 | 12.5 to 50 µg/mL | Significant, dose-dependent inhibition of β-galactosidase activity. frontiersin.org |

| Virulence Factor Production (e.g., elastase, pyocyanin) | Pseudomonas aeruginosa PAO1 | Sub-MIC concentrations | Notable suppression of AHL secretion and production of QS-controlled virulence factors. researchgate.net |

These advanced analytical techniques are crucial for elucidating the precise mechanisms by which this compound exerts its bioactivity. By using reporter gene assays, researchers can effectively screen for and characterize compounds that modulate bacterial quorum sensing, offering a promising avenue for the development of novel anti-virulence agents. nih.govfrontiersin.orgresearchgate.net

Advanced Research Applications and Future Directions for 1 4 Amino 2 Hydroxyphenyl Ethanone

Development of Next-Generation Quorum Sensing Inhibitors Based on the 1-(4-Amino-2-hydroxyphenyl)ethanone Scaffold

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.gov This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial strategies. nih.gov The compound this compound (AHE), isolated from the endophytic fungus Phomopsis liquidambari, has demonstrated notable QS inhibitory activity against the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.net

Research has shown that AHE can suppress the secretion of acyl-homoserine lactones (AHLs), which are key signaling molecules in the QS systems of many Gram-negative bacteria. nih.gov By interfering with AHL production, AHE disrupts the QS cascade, leading to a reduction in the expression of virulence factors. nih.govresearchgate.net This has spurred interest in using the this compound scaffold as a foundation for developing more potent and specific QS inhibitors. The goal is to synthesize analogs that exhibit enhanced activity and a broader spectrum against various bacterial pathogens.

| Bacterium | Effect of this compound | Mechanism |

| Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factor production. nih.govresearchgate.net | Suppression of acyl-homoserine lactone (AHL) secretion. nih.gov |

| Agrobacterium tumefaciens | Inhibition of quorum sensing, motility, and pathogenicity. frontiersin.orgnih.gov | Repression of traI and traR transcriptional levels. frontiersin.orgnih.gov |

Investigation of this compound in Combination Therapies to Combat Bacterial Resistance

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. nih.gov Combination therapies, which pair a traditional antibiotic with a non-antibiotic compound that can overcome resistance mechanisms, are a promising strategy. ox.ac.ukmdpi.comthno.org The potential of this compound in this context is an active area of investigation.

By inhibiting QS, this compound can weaken bacterial defenses, making them more susceptible to conventional antibiotics. This synergistic effect could potentially restore the efficacy of antibiotics to which bacteria have developed resistance. Research is focused on evaluating the effectiveness of such combination therapies against a range of multidrug-resistant pathogens. The aim is to reduce the minimum inhibitory concentrations (MICs) of existing antibiotics and expand their therapeutic window.

Exploration of this compound in Agricultural Pest and Disease Management Strategies

The application of this compound extends beyond human health into the realm of agriculture. atamanchemicals.com Plant diseases caused by pathogenic bacteria are a major threat to food security, leading to significant economic losses. frontiersin.org The compound has shown potential in controlling plant pathogens like Agrobacterium tumefaciens, the causative agent of crown gall disease. frontiersin.orgnih.gov

Studies have demonstrated that at specific concentrations, this compound significantly inhibits the virulence of A. tumefaciens. frontiersin.orgnih.gov This includes the suppression of QS-mediated processes, as well as the inhibition of swimming motility, chemotaxis, and flagella formation, which are all crucial for the pathogen's ability to infect plants. frontiersin.orgnih.gov These findings suggest that this compound could be developed into a novel, environmentally friendly pesticide to protect a variety of agronomically important crops. frontiersin.org

| Pathogen | Disease | Effect of this compound |

| Agrobacterium tumefaciens | Crown gall disease | Attenuated pathogenicity through inhibition of QS, motility, and chemotaxis. frontiersin.orgnih.gov |

Elucidation of Additional Molecular Targets and Signaling Pathways Affected by this compound

While the primary known mechanism of action for this compound is the inhibition of QS, researchers are exploring the possibility of other molecular targets and affected signaling pathways. nih.govfrontiersin.org Understanding the full spectrum of its biological activity is crucial for its development as a therapeutic or agricultural agent.

Studies have shown that treatment with this compound can lead to enhanced oxidative stress in bacteria. nih.govfrontiersin.org This suggests that it may interfere with the bacterial antioxidant defense system, leading to an accumulation of reactive oxygen species and subsequent cellular damage. Further research aims to identify the specific enzymes and proteins that interact with this compound, which could reveal novel mechanisms of action and potential off-target effects.

Application of Systems Biology and Omics Approaches to Understand this compound's Biological Impact

To gain a comprehensive understanding of how this compound affects bacteria, scientists are employing systems biology and "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, allow for a global analysis of the changes occurring within a bacterial cell upon exposure to the compound. nih.gov

For instance, ¹H NMR-based metabolomic analysis has been used to investigate the metabolic variations in P. aeruginosa and A. tumefaciens after treatment with this compound. nih.govresearchgate.netfrontiersin.org These studies have revealed significant disturbances in amino acid and nucleotide metabolism, as well as energy supply and protein synthesis. nih.govfrontiersin.org Transcriptomic analyses can further pinpoint which genes and pathways are upregulated or downregulated in response to the compound. nih.gov This holistic view is invaluable for deciphering the intricate network of interactions and the full biological impact of this compound.

| Omics Approach | Bacterium | Key Findings |

| Metabolomics (¹H NMR) | Pseudomonas aeruginosa | Disturbance in amino acid and nucleotide metabolism due to enhanced oxidative stress. nih.govresearchgate.net |

| Metabolomics (¹H NMR) | Agrobacterium tumefaciens | Disturbance in metabolism, leading to enhanced oxidative stress and disordered energy supply, protein synthesis, and nucleotide metabolism. frontiersin.orgnih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Amino-2-hydroxyphenyl)ethanone in laboratory settings?

Methodological Answer: A common synthetic route involves refluxing 4-amino acetophenone derivatives with ethanolic solutions under acidic catalysis (e.g., acetic acid). For example, analogous compounds like 3-(4-((1-(4-aminophenyl)ethylidene)amino)phenyl)quinazolin-4(3H)-one are synthesized via TLC-monitored reactions (6 h reflux), followed by ice-water quenching and filtration . Alternative pathways may employ Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone group .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

- ¹H NMR spectroscopy : For functional group verification (e.g., aromatic protons at δ 7.99–8.01 ppm and NH₂ signals at δ 7.32 ppm in DMSO-d₆) .

- Mass spectrometry (EI) : To confirm molecular ion peaks (e.g., m/z 282 [M+1] for related derivatives) .

- Melting point analysis : Compare observed values (e.g., 191–193°C for analogs) with literature data .

- Elemental analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. What safety precautions are necessary when handling this compound in laboratory environments?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles (S36/37/39) .

- Exposure control : Avoid inhalation (S22) and direct contact with skin/eyes (S26). Use fume hoods for aerosol mitigation .

- Toxicological data : Limited studies exist; treat as a potential health hazard and follow GHS/CLP guidelines .

Advanced Research Questions

Q. How does this compound influence quorum sensing (QS) pathways in Agrobacterium tumefaciens, and what experimental approaches validate these effects?

Methodological Answer: AHPE disrupts QS by inhibiting traI:lacZ reporter activity in A. tumefaciens A136. Experimental validation includes:

Q. What are the challenges in resolving crystallographic data for this compound derivatives, and which refinement programs are optimal?

Methodological Answer:

- Challenges : Twinned data, high-resolution limitations, and electron density ambiguities for hydroxyl/amino groups.

- Refinement tools : SHELXL for small-molecule refinement (robust for high-resolution data) and SHELXE for experimental phasing in macromolecular applications .

- Validation : Use R-factors (<0.05) and goodness-of-fit metrics to ensure structural accuracy .

Q. How can researchers design analogs of this compound to enhance bioactivity, and what computational tools support this?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 2-hydroxyphenyl position to modulate electron density .

- QSAR modeling : Utilize tools like ACD/Labs Percepta for property prediction (logP, pKa) .

- Molecular docking : Screen analogs against target proteins (e.g., LuxR-type QS receptors) using AutoDock Vina .

Q. What contradictory findings exist regarding the metabolic pathways affected by this compound in microbial systems, and how can they be reconciled?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.